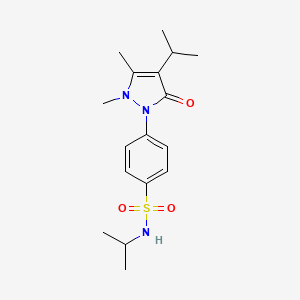![molecular formula C17H23N5O2 B11073723 5-methyl-N-[3-(morpholin-4-yl)propyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11073723.png)
5-methyl-N-[3-(morpholin-4-yl)propyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the morpholine and phenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other triazole derivatives, such as:
4-Methyl-N-[3-(4-morpholinyl)propyl]-3-(2-oxo-1-pyrrolidinyl)benzamide: This compound shares a similar morpholine group but differs in the triazole ring structure.
5-Methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide: This compound has a thiophene ring instead of a triazole ring, leading to different chemical properties and applications.
The uniqueness of 5-METHYL-N-[3-(4-MORPHOLINYL)PROPYL]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H23N5O2/c1-14-16(20-22(19-14)15-6-3-2-4-7-15)17(23)18-8-5-9-21-10-12-24-13-11-21/h2-4,6-7H,5,8-13H2,1H3,(H,18,23) |
InChI Key |
MMHSFXMGDMFMHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NCCCN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-bromo-1-[2-hydroxy-3-(morpholin-4-yl)propyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11073657.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide](/img/structure/B11073660.png)
![N-(2-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11073662.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)carbonyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B11073664.png)
![ethyl {3-methyl-5-[(pyridin-3-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11073666.png)
![4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B11073680.png)

![(5Z)-5-(4-chlorobenzylidene)-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11073690.png)
![4-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11073700.png)
![ethyl 6-(4-fluorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11073704.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B11073711.png)
![2-[(1-methyl-5-nitro-1H-1,2,4-triazol-3-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B11073719.png)
![1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B11073728.png)
